8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-22(2,3)18-11-9-17(10-12-18)20-21(27)25-23(24-20)13-15-26(16-14-23)30(28,29)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSULGOXYVSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and phenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: shares similarities with other spirocyclic compounds and sulfonyl-containing molecules.
Trifluoromethyl phenyl sulfone: Another compound with a sulfonyl group, used in various chemical reactions.
Uniqueness
The uniqueness of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.59 g/mol. The structure features a triazaspiro framework that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent functionalization with benzenesulfonyl and tert-butyl groups. These modifications are crucial for enhancing the compound's solubility and biological efficacy.
- Anticancer Properties : Compounds similar to 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting tumors with high vascularization.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation.
- Antimicrobial Activity : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
A study examining the cytotoxic effects of triazaspiro compounds on various cancer cell lines (e.g., MDA-MB-231, A549) revealed that 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibited significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics . The compound induced G2/M phase arrest and promoted apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls. The study suggested that the mechanism involved downregulation of NF-kB signaling pathways .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
